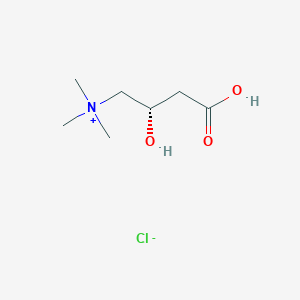

(+)-Carnitine hydrochloride

Übersicht

Beschreibung

(+)-Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary ammonium compound derived from the amino acids lysine and methionine. It exists as a white crystalline powder with the molecular formula C₇H₁₅NO₃·HCl and a molecular weight of 197.65 g/mol (CAS RN: 461-05-2) . This compound plays a critical role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into mitochondria for β-oxidation. It is widely utilized as a nutritional supplement, therapeutic agent for carnitine deficiency, and feed additive to enhance animal growth and productivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Carnitine hydrochloride can be synthesized through several methods. One common method involves the reaction of trimethylamine hydrochloride with epihalogenohydrin to produce DL-carnitine hydrochloride, which is then separated into its D and L forms . Another method involves the use of R-epoxy chloropropane and trimethylamine under specific conditions to produce L-carnitine nitrile chloride, which is then converted to D-carnitine hydrochloride .

Industrial Production Methods: Industrial production of D-carnitine hydrochloride often involves large-scale synthesis using the above methods, followed by purification processes to ensure high purity and yield. The use of advanced chromatographic techniques and crystallization methods are common in the industrial production process to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Carnitinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann zu verschiedenen Acylcarnitinen oxidiert werden.

Reduktion: Es kann aus Acylcarnitinen in seine ursprüngliche Form zurückreduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Acylcarnitine, die Zwischenprodukte im Fettsäurestoffwechsel sind .

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Role in Metabolism:

(+)-Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for energy production. This function makes it a popular supplement for enhancing athletic performance and promoting weight loss.

Clinical Applications:

Research indicates that carnitine supplementation can benefit individuals with certain metabolic disorders, such as primary carnitine deficiency, which affects fatty acid oxidation. In these cases, supplementation helps restore normal metabolic function and improves patient outcomes .

Cardiovascular Health

Cardioprotective Effects:

Studies have shown that (+)-carnitine can improve heart function in patients with heart disease. It has been associated with reduced symptoms of angina and improved exercise tolerance in individuals with coronary artery disease .

Mechanisms of Action:

The cardioprotective effects are attributed to its ability to enhance mitochondrial function, reduce oxidative stress, and improve lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels .

Neurological Disorders

Potential in Treating Neuropathy:

(+)-Carnitine hydrochloride has been investigated for its efficacy in treating diabetic peripheral neuropathy. Clinical trials suggest that it may alleviate symptoms such as pain and numbness by improving nerve conduction and reducing oxidative damage to nerve cells .

Cognitive Function:

Research indicates that carnitine may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and age-related cognitive decline. It appears to improve mitochondrial function in neurons, which is critical for maintaining cognitive health .

Cancer Cachexia

Therapeutic Use:

Clinical studies have explored the use of (+)-carnitine in managing cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Supplementation has shown promise in improving muscle mass and strength in patients undergoing cancer treatment .

Mechanisms:

The anti-wasting effects are thought to stem from carnitine's ability to inhibit protein degradation pathways and promote muscle protein synthesis, thereby counteracting the effects of cachexia .

Athletic Performance

Enhancement of Exercise Capacity:

Athletes often use (+)-carnitine to enhance performance and recovery. Research suggests that it can reduce muscle soreness post-exercise and improve recovery times by decreasing lactate accumulation during intense workouts .

Studies on High-Intensity Training:

A study indicated that combining L-carnitine with high-intensity interval training led to significant improvements in body composition and exercise performance compared to placebo groups .

Data Table: Summary of Research Findings on this compound Applications

Case Studies

-

Case Study on Cancer Cachexia:

A clinical trial involving cancer patients demonstrated that those receiving L-carnitine supplementation had a significant increase in lean body mass compared to those receiving a placebo. The study highlighted improvements in quality of life metrics related to fatigue and physical capability . -

Study on Diabetic Neuropathy:

In a double-blind study, diabetic patients treated with (+)-carnitine experienced marked reductions in neuropathic pain scores compared to the control group over a 12-week period, suggesting its effectiveness as a therapeutic agent for this condition .

Wirkmechanismus

D-Carnitine hydrochloride exerts its effects by inhibiting the activity of L-carnitine. It competes with L-carnitine for binding to carnitine transporters and enzymes involved in fatty acid metabolism. This inhibition can lead to a decrease in the transport of long-chain fatty acids into the mitochondria, thereby reducing energy production and potentially leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

DL-Carnitine Hydrochloride

DL-Carnitine hydrochloride is a racemic mixture of D- and L-carnitine enantiomers. Unlike the biologically active (+)-carnitine form, the D-isomer is metabolically inert. Key differences include:

- Molecular Formula: Identical to (+)-carnitine hydrochloride (C₇H₁₅NO₃·HCl) but with a racemic structure.

- Applications : Primarily used in research settings rather than therapeutics due to the inactive D-isomer .

- Cost : Lower price compared to enantiomerically pure this compound (e.g., JPY 12,700/100g vs. higher costs for purified L-forms) .

Carnitine Alkyl Ester Bromides

Carnitine alkyl ester bromides (e.g., carnitine tetradecyl ester bromide) are cationic surfactants and ionic liquids synthesized by esterifying carnitine with bromoalkanes. Key distinctions:

- Structure : Alkyl chain lengths (n = 2–14) attached to the carnitine backbone.

- Function : Hydrotropes or surfactants in aqueous solutions, depending on chain length. For example, carnitine tetradecyl ester bromide (n=14) forms micelles, while shorter chains act as hydrotropes .

- Applications : Solubilizing agents for hydrophobic dyes (e.g., Disperse Red 13) and biomolecules (e.g., vanillin), with cytotoxicity comparable to commercial surfactants like CTAB .

Amino Acid Hydrochlorides

L(+)-Ornithine Hydrochloride

- Structure: A non-proteinogenic amino acid with a hydrochloride salt (C₅H₁₂N₂O₂·HCl; CAS RN: 3184-13-2).

- Applications : Used in urea cycle disorders and liver health, contrasting with (+)-carnitine’s metabolic role .

L-Arginine Monohydrochloride

- Structure : C₆H₁₄N₄O₂·HCl (CAS RN: 1119-34-2).

- Applications : Precursor for nitric oxide synthesis, unlike (+)-carnitine’s focus on fatty acid transport .

L(+)-Lysine Monohydrochloride

- Structure : C₆H₁₄N₂O₂·HCl.

Comparative Data Table

Research Findings and Functional Differences

- Industrial Use: Mixed carnitine hydrochloride enhances livestock growth (e.g., 10–15% weight gain in pigs) and egg production in poultry, outperforming amino acid hydrochlorides in feed efficiency .

- Safety Profile: Unlike (R)-(+)-3-Aminoquinuclidine dihydrochloride (CAS RN: 123536-14-1), which lacks toxicological data, this compound has well-documented safety in humans and animals .

Biologische Aktivität

(+)-Carnitine hydrochloride, commonly referred to as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. Its biological activities are diverse, affecting various organ systems and metabolic pathways. This article reviews the biological activity of L-carnitine, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Function

L-carnitine is synthesized endogenously from the amino acids lysine and methionine and is primarily stored in skeletal muscle. Its main function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. The compound is also involved in the removal of toxic acyl groups from cells, which helps maintain cellular homeostasis .

L-carnitine's biological activity can be attributed to several key mechanisms:

- Fatty Acid Transport : L-carnitine binds to long-chain fatty acids to form acylcarnitines, which are transported across the mitochondrial membrane by specific transporters. This process is crucial for the β-oxidation of fatty acids, leading to ATP production.

- Antioxidant Properties : L-carnitine exhibits antioxidant effects by reducing oxidative stress in various tissues. It enhances mitochondrial function and protects against cellular damage caused by reactive oxygen species (ROS) .

- Cardioprotection : Studies have indicated that L-carnitine can reduce myocardial ischemia-reperfusion injury and improve cardiac function by lowering oxidative stress and inflammation .

Table 1: Summary of Key Research Studies on L-Carnitine

Case Studies

- Cardiac Health : A clinical trial involving patients with heart disease demonstrated that L-carnitine supplementation led to improved exercise tolerance and reduced angina episodes. The study highlighted its role in enhancing mitochondrial function and reducing oxidative stress in cardiac tissues.

- Fatty Liver Disease : In a study using a high-fat diet-induced fatty liver model, administration of L-carnitine resulted in decreased lipid deposition in the liver and increased levels of metabolites associated with β-oxidation, indicating its effectiveness in improving liver health .

- Cerebral Vasospasm : Research on experimental subarachnoid hemorrhage models indicated that L-carnitine significantly improved vessel lumen size and reduced wall thickness, demonstrating its potential as a treatment for vasospasm-related conditions .

Therapeutic Applications

L-carnitine has been investigated for various therapeutic applications:

- Cardiovascular Diseases : Due to its cardioprotective effects, L-carnitine is being explored as a treatment for conditions like ischemic heart disease and heart failure.

- Metabolic Disorders : It plays a role in managing metabolic syndromes such as obesity and type 2 diabetes by enhancing lipid metabolism and improving insulin sensitivity.

- Neurological Disorders : Given its ability to cross the blood-brain barrier, acetyl-L-carnitine (a derivative) has been studied for neuroprotective effects in conditions like Alzheimer’s disease and depression .

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing (+)-Carnitine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic or chemical conversion from lysine or methionine precursors, with purification via recrystallization or chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity (>98%). Stability testing under varying pH and temperature conditions is critical for storage recommendations .

Q. Which analytical techniques are recommended for assessing purity and stability of this compound in experimental setups?

- Methodological Answer :

Q. How should researchers design in vitro assays to evaluate the role of this compound in fatty acid oxidation?

- Methodological Answer : Use isolated mitochondria or hepatocyte cell lines (e.g., HepG2) with radiolabeled palmitate. Measure β-oxidation rates via CO₂ trapping (using [1-¹⁴C]-palmitate) or ATP production. Include controls with etomoxir (CPT1 inhibitor) to validate specificity. Normalize data to protein content or cell count .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported effects of this compound on mitochondrial function across model systems?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies (e.g., dosage, cell type, assay duration). Validate findings using orthogonal methods:

- Compare primary cells (e.g., cardiomyocytes) vs. immortalized lines (e.g., HEK293).

- Use Seahorse XF Analyzer for real-time OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) measurements.

- Apply meta-analysis to quantify effect sizes across studies .

Q. How can researchers mechanistically dissect the interplay between this compound and branched-chain amino acid (BCAA) metabolism?

- Methodological Answer :

Knockdown/Overexpression Models : Use siRNA or CRISPR-Cas9 to modulate BCAA transporters (e.g., SLC7A5) in muscle cells.

Isotope Tracing : Apply [U-¹³C]-leucine to track BCAA flux into TCA cycle intermediates via LC-MS.

Co-Administration Studies : Test synergistic/antagonistic effects with BCAA supplements in animal models (e.g., high-fat diet-induced insulin resistance) .

Q. What statistical approaches are critical for interpreting dose-response data in this compound efficacy studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare multiple doses against controls (e.g., Tukey’s HSD).

- Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect size (α=0.05, β=0.2) .

Q. How to ensure reproducibility in preclinical studies investigating this compound’s neuroprotective effects?

- Methodological Answer : Adhere to NIH guidelines for rigor:

- Blinding : Randomize treatment groups and blind experimenters to conditions.

- Validation : Use two distinct animal models (e.g., MPTP-induced Parkinson’s vs. stroke models).

- Data Transparency : Report raw data, exclusion criteria, and software settings (e.g., ImageJ parameters for immunohistochemistry) in supplementary materials .

Q. Data Analysis and Literature Review

Q. What frameworks guide the formulation of research questions on this compound’s pharmacokinetics?

- Methodological Answer : Apply the PICO framework :

- Population : Rodent models vs. human hepatocytes.

- Intervention : Oral vs. intravenous administration.

- Comparison : Bioavailability relative to L-carnitine.

- Outcome : Plasma half-life, tissue distribution (LC-MS/MS quantification) .

Q. How to critically evaluate the validity of literature sources on this compound’s metabolic roles?

- Methodological Answer :

- Primary vs. Secondary Sources : Prioritize peer-reviewed studies with raw data (e.g., Journal of Biological Chemistry over review articles).

- Conflict of Interest : Screen for industry-funded studies that may overstate efficacy.

- Replication : Cross-check findings in independent datasets (e.g., GEO Omnibus for transcriptomic data) .

Q. Contradiction Resolution Example

Reported Discrepancy : Some studies show this compound enhances exercise performance, while others report no effect.

- Resolution Strategy :

Eigenschaften

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.